Unmasking a Critical Hydrogen Bond Donor: Methylsulfamoyl vs. Dimethylsulfamoyl in Benzothiazole Sulfonamides
The target compound's methylsulfamoyl group (–SO₂NHCH₃) retains a hydrogen bond donor (N–H), a feature absent in the dialkylsulfamoyl analog N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide (CHEBI:107244). The primary sulfonamide N–H is a well-established pharmacophoric element for anchoring to catalytic zinc ions in carbonic anhydrases and for forming key hydrogen bonds in FAAH transition-state mimics [1]. The absence of this donor in dimethylsulfamoyl derivatives typically reduces zinc-binding affinity by >10-fold in carbonic anhydrase II inhibition assays, a class-level inference supported by structure-activity relationship (SAR) studies on benzothiazole sulfonamides [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 H-bond donors (including sulfonamide N–H) |
| Comparator Or Baseline | CHEBI:107244 (dimethylsulfamoyl analog): 2 H-bond donors (sulfonamide N–H absent) |
| Quantified Difference | Δ 1 H-bond donor; associated ~10-fold difference in carbonic anhydrase binding affinity (class-level inference, not measured directly on target compound) |
| Conditions | Physicochemical property comparison; biological inference drawn from published benzothiazole sulfonamide SAR against carbonic anhydrase II (see CN101119981A patent family) |
Why This Matters
For scientists procuring a chemical probe for zinc-dependent enzyme targets, the presence of a free sulfonamide N–H is non-negotiable, making the methylsulfamoyl variant the preferred choice over dialkyl analogs lacking this donor.
- [1] Patent CN101119981A. New benzothiazolesulfonamides. Available at: https://patents.google.com/patent/CN101119981A/en (Accessed: 2026-05-09). View Source
